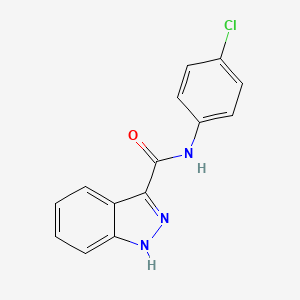

N-(4-chlorophenyl)-1H-indazole-3-carboxamide

Descripción

N-(4-Chlorophenyl)-1H-indazole-3-carboxamide is a synthetic indazole derivative characterized by a chlorophenyl substituent at the N1-position and a carboxamide group at the C3-position of the indazole core. This compound belongs to a broader class of heterocyclic carboxamides, which are studied for their interactions with biological targets such as cannabinoid receptors and enzymes like monoacylglycerol lipase (MGL) . Its structural features, including the electron-withdrawing chloro group and planar indazole scaffold, influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and neuropharmacology.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIORGRGVNLBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazideThe reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

This method constructs the indazole ring system through cyclization of arylhydrazones:

-

Reactants : Benzohydrazonoyl chloride derivatives

-

Conditions : AgNO₃ (catalyst), Cu(OAc)₂ (oxidizer), 1,2-dichloroethane, 80°C, 24 hours

-

Yield : Up to 78% for analogous indazoles (e.g., methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate) .

Cobalt(III)-Catalyzed C–H Bond Functionalization

Cobalt catalysis enables regioselective alkyne insertion and cyclization:

-

Reactants : Azobenzenes and aldehydes

-

Conditions : [Cp*Co(CO)I₂] (catalyst), 1,4-dioxane, 100°C

-

Key Observation : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) show slower conversion due to resonance stabilization but improved cyclization kinetics .

Buchwald–Hartwig Intramolecular Cyclization

A two-step synthesis involving nitrile imines and palladium-catalyzed cyclization:

-

Step 1 : Reaction of 2-iodo-N-arylbenzohydrazonoyl chloride with isocyanides and 2-hydroxymethylbenzoic acid.

-

Step 2 : Pd(PPh₃)₂Cl₂, Cs₂CO₃, toluene, 110°C → intramolecular amination (yield: 65–78%) .

Chemoselective POCl₃-Mediated Dehydration

Converts carboxamide to carbonitrile:

-

Conditions : Phosphorus oxychloride, 150°C, 4 hours

Catalyst-Free Ugi-Type Reaction

One-pot synthesis of pyrazolo-indazole hybrids:

-

Reactants : 1H-Indazole-3-carboxylic acid, phenylpropiolaldehyde, aniline, phenyl isocyanide

-

Conditions : 2,2,2-Trifluoroethanol (TFE), room temperature

Comparative Reactivity of Structural Analogues

Key differences in reactivity based on substituents:

Reversibility in C–H Bond Addition

Studies using deuterated azobenzene derivatives confirm reversibility in Co(III)-catalyzed aldehyde addition:

-

Observation : Protio–deutero scrambling at low conversion (27% starting material) .

-

Implication : Equilibrium between cobaltacycle intermediates influences product distribution.

Steric Effects in Cyclometalation

-

3,5-Disubstituted azobenzenes : Prevent indazole formation due to steric hindrance but undergo cyclometalation (detected via H/D exchange) .

Anticancer Agent Precursors

-

Example : CFI-400945 (PLK4 inhibitor) synthesized via analogous indazole functionalization (IC₅₀: 1.1 nM for Pim-2 kinase) .

-

Key Step : Suzuki coupling of 1H-indazole-3-carboxamide with arylboronic acids.

FGFR Inhibitor Development

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(4-chlorophenyl)-1H-indazole-3-carboxamide has been investigated for its antitumor properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines and its potential as a therapeutic agent in oncology.

Case Studies on Antitumor Activity

- Study by Paul et al. (2018) : This research synthesized a series of indazole derivatives, including N-(4-chlorophenyl)-1H-indazole-3-carboxamide, which were evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). The compound exhibited single-digit nanomolar inhibition against PLK4, showing promise as a clinical candidate for cancer therapy .

- Wang et al. (2018) : The study focused on the synthesis of novel indazole derivatives targeting pan-Pim kinases. Among the tested compounds, one derivative showed IC50 values of 0.4 nM against Pim-1 and Pim-2, indicating strong potential for cancer treatment .

Multi-Kinase Inhibition

The compound has also been explored for its ability to inhibit multiple kinases, which is crucial in targeting various signaling pathways involved in cancer progression.

Key Findings

- Qu et al. (2018) : This study evaluated N-(4-chlorophenyl)-1H-indazole-3-carboxamide as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. The compound demonstrated significant inhibition with Kd values of 68.5 nM, 140 nM, and 375 nM respectively, alongside strong activity against several human cancer cell lines .

Synthetic Cannabinoids Research

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is also part of the broader category of synthetic cannabinoids, which are compounds designed to interact with cannabinoid receptors.

Research Insights

- Epidemiological Studies : Synthetic cannabinoids including derivatives of indazole have been investigated for their pharmacodynamics and potential therapeutic applications in managing pain and inflammation .

The biological activities of N-(4-chlorophenyl)-1H-indazole-3-carboxamide can be summarized as follows:

| Activity Type | Target | Observed Effect | Reference Year |

|---|---|---|---|

| Antitumor | PLK4 | Nanomolar inhibition | 2018 |

| Multi-Kinase Inhibition | c-Kit, PDGFRβ, FLT3 | Significant inhibition | 2018 |

| Cannabinoid Activity | CB1/CB2 receptors | Potential therapeutic effects | 2014 |

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Phenyl Analogs

The para-chlorophenyl group in N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a critical structural determinant. Evidence from halogen-substituted phenyl analogs reveals that the size and electronegativity of the halogen (F, Cl, Br, I) have minimal impact on inhibitory potency against MGL. For example:

| Compound | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

However, in cannabinoid receptor binding, substituent effects are more pronounced. Pyrazole derivatives with dichlorophenyl groups (e.g., O-1654) exhibit higher CB1 receptor antagonism (IC50 = 0.139 nM) compared to monosubstituted analogs, suggesting that bulkier or multiple halogens enhance receptor affinity .

Core Heterocycle Variations

The indazole core distinguishes N-(4-chlorophenyl)-1H-indazole-3-carboxamide from pyrazole or triazole-based analogs. For instance:

- Pyrazole-3-carboxamides : The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide demonstrates potent CB1 antagonism (IC50 = 0.139 nM), attributed to the pyrazole core’s conformational flexibility and additional dichlorophenyl substituents .

- Triazole-4-carboxamides : N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits altered solubility and binding due to the triazole ring’s smaller π-system and methoxy group .

Sulfonamide and Psychoactive Derivatives

- Psychoactive Indazole Carboxamides: Derivatives like CUMYL-4CN-BINACA (1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) feature elongated alkyl chains (e.g., cyanobutyl) that enhance lipophilicity and cannabinoid receptor agonist activity, contrasting with the antagonist profile of N-(4-chlorophenyl)-1H-indazole-3-carboxamide .

Key Structural-Activity Relationship (SAR) Insights

Halogen Position : Para-substitution on the phenyl ring optimizes steric and electronic interactions with hydrophobic receptor pockets.

Heterocycle Core : Indazole provides a rigid scaffold for receptor binding, while pyrazole/triazole cores offer flexibility for diverse interactions.

Substituent Bulk: Larger groups (e.g., cyanobutyl in CUMYL-4CN-BINACA) enhance lipophilicity and agonist activity, whereas smaller halogens favor antagonism .

Actividad Biológica

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of Biological Activity

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is primarily studied for its antiviral , anti-inflammatory , and anticancer properties. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

The biological activity of N-(4-chlorophenyl)-1H-indazole-3-carboxamide can be attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells, suggesting potential use in oncology.

- Induction of Apoptosis : It promotes programmed cell death in certain cancer cell lines, enhancing its anticancer profile.

- Modulation of Immune Responses : The compound exhibits anti-inflammatory effects by inhibiting pathways that lead to inflammation, such as the nitric oxide (NO) pathway in macrophages .

3.1 Antiviral Activity

Recent studies suggest that N-(4-chlorophenyl)-1H-indazole-3-carboxamide demonstrates antiviral properties against various viral strains. It has been evaluated for its efficacy in inhibiting viral replication through specific molecular interactions.

3.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed using various in vitro models. For instance, cell viability assays and Griess assays on RAW264.7 macrophages indicated that the compound significantly reduces NO production in response to lipopolysaccharide (LPS) stimulation, highlighting its role in mitigating inflammatory responses .

3.3 Anticancer Properties

N-(4-chlorophenyl)-1H-indazole-3-carboxamide has been investigated for its anticancer effects across different cancer types. Notably, it showed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and inhibition of key survival pathways like PI3K/Akt .

Table 1: Summary of Biological Activities

| Activity Type | Model/Methodology | Concentration Range | Observed Effect |

|---|---|---|---|

| Antiviral | Viral replication assay | Varies | Inhibition of viral replication |

| Anti-inflammatory | RAW264.7 macrophages | 10 µg/mL - 20 µg/mL | Reduced NO production |

| Anticancer | Various cancer cell lines | 0 - 100 µM | Induction of apoptosis |

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects on RAW264.7 cells, N-(4-chlorophenyl)-1H-indazole-3-carboxamide was found to significantly reduce the levels of NO produced after LPS treatment, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another investigation involved treating various cancer cell lines with N-(4-chlorophenyl)-1H-indazole-3-carboxamide, resulting in a marked decrease in cell viability and increased apoptosis markers compared to untreated controls .

6. Conclusion

N-(4-chlorophenyl)-1H-indazole-3-carboxamide exhibits promising biological activities that warrant further investigation. Its antiviral, anti-inflammatory, and anticancer properties make it a valuable candidate for drug development in treating various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1H-indazole-3-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically employs click chemistry (azide-alkyne cycloaddition) or coupling reactions to assemble the indazole core and chlorophenyl moiety. Key steps include:

- Using copper(I) iodide as a catalyst to accelerate cycloaddition (reaction time: 12–24 hrs at 60–80°C) .

- Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to enhance solubility and regioselectivity .

- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Yield Optimization : Adjust catalyst loading (5–10 mol%), use inert atmospheres (N₂/Ar), and control temperature to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-(4-chlorophenyl)-1H-indazole-3-carboxamide?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ~328.05 g/mol) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .

- X-ray Crystallography : For absolute structural confirmation using programs like SHELXL (resolution <1.0 Å recommended) .

Q. How can researchers validate the crystallographic structure of this compound?

- Methodology :

- Refine X-ray diffraction data with SHELXL or SHELXTL , emphasizing R-factor minimization (<0.05 for high-quality data) .

- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group) .

Advanced Research Questions

Q. What strategies are recommended for analyzing the compound’s stability under experimental conditions?

- Approach :

- Conduct accelerated stability studies in solvents (DMSO, ethanol) at varying temperatures (4°C, 25°C, 40°C) over 7–30 days. Monitor degradation via HPLC (retention time shifts) or LC-MS (degradant peaks) .

- For solid-state stability, use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for carboxamides) .

Q. How can in silico methods predict the biological targets of N-(4-chlorophenyl)-1H-indazole-3-carboxamide?

- Workflow :

- Perform molecular docking (AutoDock Vina, Glide) against receptors like cannabinoid CB1 (due to structural similarity to indazole-3-carboxamide derivatives) .

- Validate predictions with in vitro binding assays (e.g., radioligand displacement) and ADMET profiling (e.g., CYP450 inhibition) .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Troubleshooting :

- For NMR discrepancies (e.g., unexpected splitting), re-examine sample purity or consider dynamic effects (rotameric equilibria) .

- In crystallography, use twinning analysis (SHELXL’s TWIN command) or collect higher-resolution data to resolve ambiguous electron density .

Q. What experimental designs address regioselectivity challenges during functionalization of the indazole core?

- Strategies :

- Use directed ortho-metalation (DoM) with lithium bases to selectively introduce substituents at the 4- or 5-position .

- Employ protecting groups (e.g., tert-butoxycarbonyl, BOC) for carboxamide stability during halogenation or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.